2-(1-Amino-2,2,2-trifluoroethyl)pyridin-3-ol
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Overview
Description
2-(1-Amino-2,2,2-trifluoroethyl)pyridin-3-ol is a fluorinated pyridine derivative. The presence of the trifluoromethyl group imparts unique physical, chemical, and biological properties to the compound, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which converts an amino group into a fluorine-containing group . Another approach involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-2,2,2-trifluoroethyl)pyridin-3-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
2-(1-Amino-2,2,2-trifluoroethyl)pyridin-3-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(1-Amino-2,2,2-trifluoroethyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity, receptor binding, and other cellular processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,3,4-Trifluoropyridine
- 2-(Trifluoromethyl)pyridine
Uniqueness
2-(1-Amino-2,2,2-trifluoroethyl)pyridin-3-ol is unique due to the presence of both the amino and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination makes it particularly valuable in applications requiring specific interactions with biological targets or enhanced stability under various conditions .
Properties
Molecular Formula |
C7H7F3N2O |
---|---|
Molecular Weight |
192.14 g/mol |
IUPAC Name |
2-(1-amino-2,2,2-trifluoroethyl)pyridin-3-ol |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)6(11)5-4(13)2-1-3-12-5/h1-3,6,13H,11H2 |
InChI Key |
BSAGWDZBOCCZEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(C(F)(F)F)N)O |
Origin of Product |
United States |
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